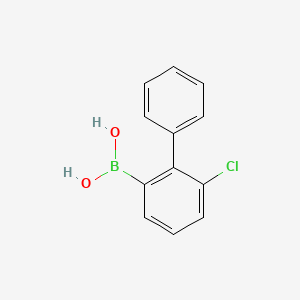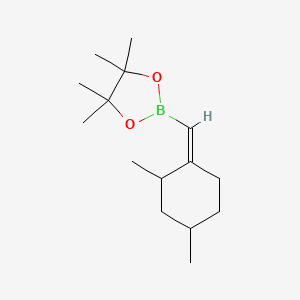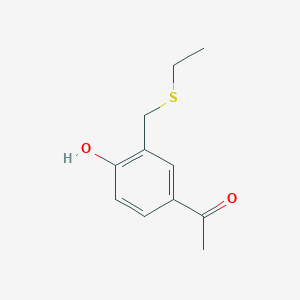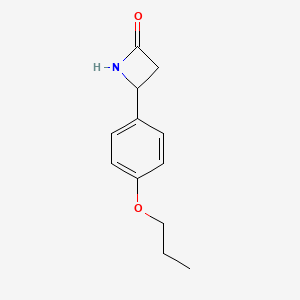
4-(4-Propoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, which are four-membered lactam rings. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a propoxy group attached to a phenyl ring, which is further connected to the azetidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of Schiff Base: The initial step involves the condensation of 4-propoxybenzaldehyde with an amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, in the presence of a base like triethylamine to form the azetidinone ring.
The reaction conditions often include:
- Solvent: Dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 4-(4-Propoxyphenyl)azetidine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Propoxyphenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Propoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(4-Hydroxyphenyl)azetidin-2-one
Uniqueness
4-(4-Propoxyphenyl)azetidin-2-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(4-propoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-7-15-10-5-3-9(4-6-10)11-8-12(14)13-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
HIBOOIMJMBLAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
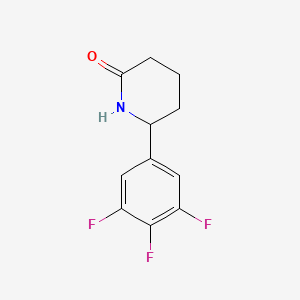
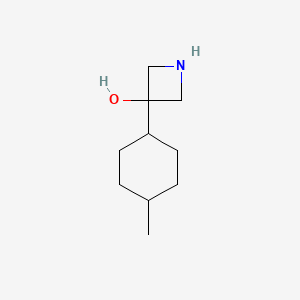
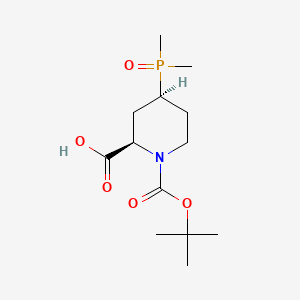
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
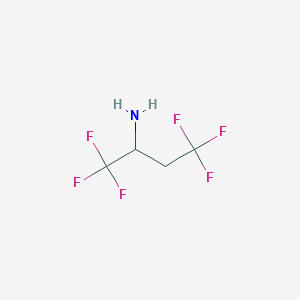
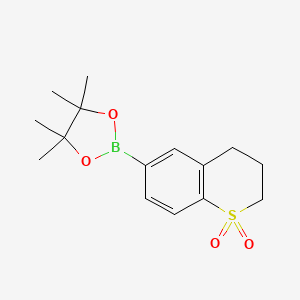
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
